(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide
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Overview
Description
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a pyrazole ring
Mechanism of Action
Target of Action
It is known that cyano compounds often interact with various enzymes and proteins within the cell
Mode of Action
Cyano compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Cyano compounds are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes
Result of Action
Cyano compounds are known to induce various changes at the molecular and cellular level, often leading to alterations in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-ketoester.
Introduction of the cyano group: This step involves the reaction of the pyrazole derivative with a cyanating agent such as cyanogen bromide.
Formation of the hydroxymethanimidamide group: This is typically achieved through the reaction of the cyano group with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the cyano group, such as amines.
Substitution: Substituted derivatives at the cyano group.
Scientific Research Applications
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features.
Zwitterions: Compounds with both positive and negative charges, similar to the functional groups in (E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide.
Uniqueness
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide is unique due to its combination of a cyano group, a methylphenyl group, and a pyrazole ring, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-9-2-4-11(5-3-9)17-12(14-8-16-18)10(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOUACTUBVAYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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